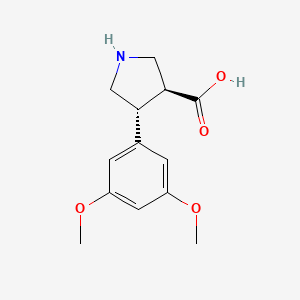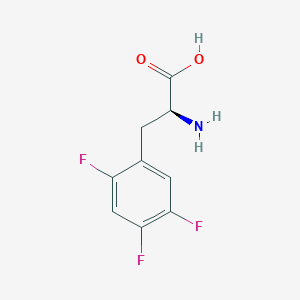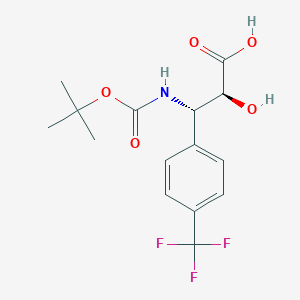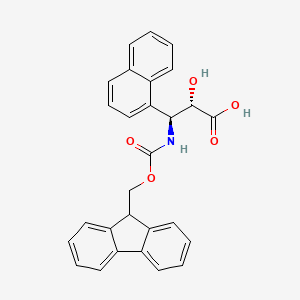
4-Methylpicolinic acid
Vue d'ensemble
Description
4-Methylpicolinic acid is a useful research compound. Its molecular formula is C7H7NO2 and its molecular weight is 137.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Research
4-Methylpicolinic acid is utilized in the synthesis of various chemical compounds. For instance, Xiao-Shu He et al. (2020) demonstrated its use in synthesizing a key related substance of Rabeprazole sodium, a drug used for gastroesophageal reflux disease and other conditions associated with excessive stomach acid. This synthesis process, starting from 3-methylpicolinonitrile, contributes to the quality standard establishment of Rabeprazole sodium (Xiao-Shu He et al., 2020).
Catalysis and Chemical Reactions
This compound plays a role in catalysis and chemical reactions. For instance, Xi Jiang et al. (2015) reported its use in a Copper/6-methylpicolinic acid catalyzed coupling reaction, which is significant for synthesizing pyrrolo[2,3-d]pyrimidines, compounds of interest in pharmaceutical research (Xi Jiang et al., 2015).
Coordination Chemistry
In coordination chemistry, this compound is employed in forming complexes with various metals. B. Kukovec et al. (2009) studied cobalt complexes with 3- and 6-methylpicolinic acid, revealing their structural and spectroscopic characteristics (B. Kukovec et al., 2009). Similarly, copper(II) complexes with 3-methylpicolinic acid were synthesized and characterized, as described by B. Kukovec et al. (2008), providing insights into their crystal structure and molecular interactions (B. Kukovec et al., 2008).
Luminescence and Photophysical Studies
This compound derivatives also find applications in luminescence and photophysical studies. A study by Andrew J. Ingram et al. (2011) on 4-(2-Methylbutyl)aminodipicolinic acid (H2MEBADPA) explored its aqueous phase protonation constants and photophysical properties, demonstrating its potential in fluorescence applications (Andrew J. Ingram et al., 2011).
Antimicrobial Research
In antimicrobial research, Ö. Tamer et al. (2018) characterized derivatives of picolinic acid, including 4-methylpyridine-2-carboxylic acid, for their antibacterial and antifungal activities, thereby indicating their potential in the development of new antimicrobial agents (Ö. Tamer et al., 2018).
Mécanisme D'action
Target of Action
4-Methylpicolinic acid, also known as 4-Methylpyridine-2-carboxylic acid, primarily targets zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
The compound works by binding to ZFPs, causing changes in their structures and disrupting zinc binding, thereby inhibiting their function . This interaction with ZFPs is key to the compound’s therapeutic potential.
Biochemical Pathways
It is known that the compound’s interaction with zfps can affect various cellular processes, including those involved in viral replication and packaging .
Result of Action
As a result of its action on ZFPs, this compound has been shown to have anti-viral properties both in vitro and in vivo . It can potentially disrupt the replication and packaging of viruses, making it a potential therapeutic agent for viral infections .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
4-Methylpicolinic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes involved in the kynurenine pathway, a metabolic pathway that processes tryptophan . Specifically, this compound can act as an inhibitor of certain enzymes in this pathway, thereby affecting the production of downstream metabolites. Additionally, it has been observed to chelate metal ions, which can influence the activity of metalloenzymes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. In neuronal cells, it has been shown to influence cell signaling pathways and gene expression. For instance, this compound can modulate the activity of neurotransmitter receptors and ion channels, leading to changes in neuronal excitability and synaptic transmission . In immune cells, it can affect cytokine production and immune responses, potentially acting as an immunomodulatory agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors or enzymes, altering their conformation and activity. For example, it has been shown to inhibit the enzyme kynurenine 3-monooxygenase, which is involved in the kynurenine pathway . This inhibition can lead to an accumulation of upstream metabolites and a reduction in downstream products, thereby affecting cellular metabolism and signaling. Additionally, this compound can influence gene expression by modulating transcription factors and epigenetic markers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that it is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term exposure to this compound in cell cultures has been associated with changes in cellular function, including alterations in cell growth and differentiation . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have neuroprotective and anti-inflammatory effects . At higher doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These dose-dependent effects highlight the importance of careful dosage selection in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the kynurenine pathway. It interacts with enzymes such as kynurenine 3-monooxygenase and kynureninase, influencing the flux of metabolites through this pathway . Additionally, it can affect the levels of metabolites such as quinolinic acid and nicotinamide adenine dinucleotide (NAD+), which are important for cellular energy metabolism and signaling .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can affect its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The presence of targeting signals or post-translational modifications can direct this compound to specific cellular compartments, influencing its biological effects.
Propriétés
IUPAC Name |
4-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-2-3-8-6(4-5)7(9)10/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMURVLHXMNTHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376481 | |
| Record name | 4-Methylpicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4021-08-3 | |
| Record name | 4-Methylpicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methylpyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Methylpicolinic acid as a biomarker?
A1: this compound has been identified as a potential biomarker for the consumption of red beetroot juice (RBJ) []. This is significant because it provides a non-invasive way to track the intake of RBJ, which is known for its health benefits.
Q2: How does physical activity influence the excretion of this compound after red beetroot juice consumption?
A2: Research suggests that physical activity might influence the uptake and metabolism of compounds found in RBJ []. While this compound is excreted after RBJ consumption, physical activity did not significantly affect its excretion levels in the study. This suggests that its formation and elimination might be less susceptible to changes in metabolic processes induced by exercise compared to other compounds like dopamine-3-O-sulfate, whose excretion increased after physical activity.
Q3: Has this compound demonstrated any hypoglycemic activity?
A3: While 3-Mercaptopicolinic acid exhibits some hypoglycemic activity, studies on this compound have not shown similar effects []. This highlights the importance of structure-activity relationships in pharmaceuticals, as even minor changes in a molecule's structure can significantly impact its biological activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea](/img/structure/B1303062.png)
